molecular formula C10H16N2O4S3 B1670892 Dorzolamide CAS No. 120279-96-1

Dorzolamide

Cat. No. B1670892
M. Wt: 324.4 g/mol
InChI Key: IAVUPMFITXYVAF-XPUUQOCRSA-N
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Description

Dorzolamide is a potent carbonic anhydrase II inhibitor . It is used to treat increased pressure in the eye caused by open-angle glaucoma or a condition called hypertension of the eye . Both eye conditions are caused by high pressure in your eye and can lead to pain from pressure in your eye and then can eventually harm your vision .


Synthesis Analysis

A study titled “Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates” discusses the synthesis of Dorzolamide .


Molecular Structure Analysis

Dorzolamide has a molecular formula of C10H16N2O4S3 and a molecular weight of 324.4 g/mol . It is a sulfonamide and a member of thiophenes .


Chemical Reactions Analysis

A study titled “Electrochemically-selective electrode for quantification of dorzolamide in bulk drug substance and dosage form” discusses the chemical reactions of Dorzolamide . Another study titled “New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form” also provides insights into the chemical reactions of Dorzolamide .


Physical And Chemical Properties Analysis

Dorzolamide has a molecular formula of C10H16N2O4S3 and a molecular weight of 324.4 g/mol . More detailed physical and chemical properties can be found in its safety data sheet .

Scientific Research Applications

1. Development and Clinical Application

Dorzolamide, a topical carbonic anhydrase inhibitor, is significant in lowering intraocular pressure, especially in conditions like glaucoma. Its development was a key advancement over systemic carbonic anhydrase inhibitors, which often had severe side effects. Dorzolamide is effective when administered three times daily and is a potential first-line treatment for elevated intraocular pressure due to its minimal systemic side effects (Pfeiffer, 1997).

2. Effects on Retinal and Retrobulbar Hemodynamics

Research indicates that dorzolamide accelerates blood velocity in the retinal and superficial optic nerve head without affecting retrobulbar hemodynamics. This highlights its role in positively influencing ocular vascular dynamics, in addition to its ocular hypotensive effects (Harris, Arend, Arend, Martin, 1997).

3. Nanoparticle Formulations for Ocular Hypertension

Innovative approaches like mucoadhesive nanoformulations of Dorzolamide HCl have been explored to reduce its dosage and associated side effects. These nanoparticles, developed through Ionotropic gelation, exhibit sustained drug release and significant in vivo ocular hypotensive activity without ocular irritation, showcasing the potential for clinical application (Manchanda, Sahoo, 2018).

4. Combination Therapies

Studies have shown the effectiveness of dorzolamide in combination with other medications like timolol and pilocarpine in managing elevated intraocular pressure. These combinations provide additional IOP-lowering effects, expanding the scope of dorzolamide's application in glaucoma treatment (Strahlman, Vogel, Tipping, Clineschmidt, 1996).

5. Polymeric Microparticle Formulations for Sustained Release

Research involving polymeric microparticle formulations of dorzolamide has demonstrated sustained lowering of intraocular pressure after subconjunctival injection. This presents a novel delivery method that could potentially enhance the efficacy and patient compliance in glaucoma treatment (Fu et al., 2016).

6. Pharmacokinetic Studies

Pharmacokinetic research on dorzolamide has shown its slow uptake in erythrocytes and elimination with a half-life of approximately 120 days. This aspect is crucial for understanding the systemic effects of dorzolamide, especially its tolerability and potential systemic interactions (Biollaz et al., 2004).

Safety And Hazards

Dorzolamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure . More detailed safety and hazard information can be found in its safety data sheet .

Future Directions

A study titled “Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future” discusses the future directions of Dorzolamide . The study reviews the key clinical attributes of preserved dorzolamide/timolol fixed combination (DTFC) and the emerging potential of preservative-free (PF) DTFC .

properties

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022960
Record name Dorzolamide
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.99e-01 g/L
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure.
Record name Dorzolamide
Source DrugBank
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Product Name

Dorzolamide

CAS RN

120279-96-1
Record name Dorzolamide
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Record name Dorzolamide [INN:BAN]
Source ChemIDplus
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Record name Dorzolamide
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Record name Dorzolamide
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Record name DORZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1
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Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283 - 285 °C
Record name Dorzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dorzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,000
Citations
EK Donohue, JT Wilensky - Seminars in Ophthalmology, 1997 - Taylor & Francis
… As no significant health problems were noted in any of these patients attributable to the use of dorzolamide, we believe that dorzolamide may be used safely in both acute and long-term …
Number of citations: 10 www.tandfonline.com
LH Silver, Brinzolamide Comfort Study Group - Survey of ophthalmology, 2000 - Elsevier
… 1.0% was 1.3 units lower than the score for dorzolamide 2.0%, which was both statistically … % compared with dorzolamide. A greater percentage of patients receiving dorzolamide 2.0% …
Number of citations: 101 www.sciencedirect.com
…, Dorzolamide Corneal Effects Study Group - Archives of …, 1998 - jamanetwork.com
Objective To compare the long-term effects of dorzolamide hydrochloride (Trusopt, Merck and Co Inc, Whitehouse Station, NJ), timolol maleate, and betaxolol hydrochloride on corneal …
Number of citations: 121 jamanetwork.com
MF SUGRUE - Journal of ocular pharmacology and therapeutics, 1996 - liebertpub.com
… instillation of dorzolamide. Both acutely and repeatedly administered 2% dorzolamide did not … Dorzolamide has been approved in a number of countries for use in patients with ocular …
Number of citations: 139 www.liebertpub.com
A Martinez, F Gonzalez, C Capeans… - … & visual science, 1999 - arvojournals.org
… topical dorzolamide. Intragroup comparisons between baseline and dorzolamide conditions … groups were significantly higher after application of dorzolamide. The minimal velocity of the …
Number of citations: 139 arvojournals.org
M Wilkerson, M Cyrlin, EA Lippa… - Archives of …, 1993 - jamanetwork.com
… mm Hg on day 29 with dorzolamide (−13.3%) … dorzolamide (−18.4%) vs 26.1 mm Hg to 25.5 (−2.4%) with placebo. Mean corneal thickness was slightly increased for the dorzolamide-…
Number of citations: 193 jamanetwork.com
EA Lippa, LE Carlson, B Ehinger… - Archives of …, 1992 - jamanetwork.com
… Preliminary data indicate that 3% dorzolamide does not demonstrate an effect … dorzolamide.16 This appears to confirm that 0.7% and 2% dorzolamide are at the top of the dorzolamide …
Number of citations: 177 jamanetwork.com
JE Grunwald, S Mathur, J DuPont - Acta Ophthalmologica …, 1997 - Wiley Online Library
… dorzolamide hydrochloride 2%, a carbonic anhydrase inhibitor, on the retinal circulation of normal subjects. Methods: Measurements of the effect of dorzolamide … drop of dorzolamide …
Number of citations: 67 onlinelibrary.wiley.com
N Pfeiffer - Survey of Ophthalmology, 1997 - Elsevier
… reference to dorzolamide. When administered three-times daily, dorzolamide lowers intraocular … , might make dorzolamide first-line medical treatment for elevated intraocular pressure. …
Number of citations: 102 www.sciencedirect.com
MA Pinard, CD Boone, BD Rife, CT Supuran… - Bioorganic & Medicinal …, 2013 - Elsevier
Carbonic anhydrases (CAs, EC 4.2.1.1) are metalloenzymes that catalyze the reversible hydration of carbon dioxide and bicarbonate. Their pivotal role in metabolism, ubiquitous nature…
Number of citations: 108 www.sciencedirect.com

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